molecular formula C21H16N2OS B3037418 2-(4,5-Dihydronaphtho[1,2-b]thiophen-2-yl)-5-(4-methylphenyl)-1,3,4-oxadiazole CAS No. 478033-55-5

2-(4,5-Dihydronaphtho[1,2-b]thiophen-2-yl)-5-(4-methylphenyl)-1,3,4-oxadiazole

Cat. No.: B3037418
CAS No.: 478033-55-5
M. Wt: 344.4 g/mol
InChI Key: AWZYJZMCCHEYDE-UHFFFAOYSA-N
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Description

2-(4,5-Dihydronaphtho[1,2-b]thiophen-2-yl)-5-(4-methylphenyl)-1,3,4-oxadiazole is a complex organic compound that belongs to the class of oxadiazoles These compounds are known for their diverse applications in medicinal chemistry, materials science, and organic synthesis

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4,5-Dihydronaphtho[1,2-b]thiophen-2-yl)-5-(4-methylphenyl)-1,3,4-oxadiazole typically involves the following steps:

    Formation of the Naphthothiophene Core: This can be achieved through a cyclization reaction involving a suitable precursor such as a naphthalene derivative and a thiophene derivative under acidic or basic conditions.

    Introduction of the Oxadiazole Ring: The oxadiazole ring can be formed by reacting a hydrazide with a carboxylic acid derivative under dehydrating conditions, often using reagents like phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2).

    Attachment of the Methylphenyl Group: This step typically involves a coupling reaction, such as a Suzuki or Heck reaction, to introduce the methylphenyl group onto the oxadiazole ring.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

2-(4,5-Dihydronaphtho[1,2-b]thiophen-2-yl)-5-(4-methylphenyl)-1,3,4-oxadiazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: Reduction reactions can be used to modify the thiophene or oxadiazole rings.

    Substitution: Electrophilic or nucleophilic substitution reactions can be used to introduce different substituents onto the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, alcohols) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while substitution reactions can produce a variety of substituted oxadiazole derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structure and potential bioactivity.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors or light-emitting diodes (LEDs).

Mechanism of Action

The mechanism of action of 2-(4,5-Dihydronaphtho[1,2-b]thiophen-2-yl)-5-(4-methylphenyl)-1,3,4-oxadiazole depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity, receptor agonism or antagonism, or disruption of cellular processes.

Comparison with Similar Compounds

Similar Compounds

    2-(4,5-Dihydronaphtho[1,2-b]thiophen-2-yl)-5-phenyl-1,3,4-oxadiazole: Similar structure but lacks the methyl group on the phenyl ring.

    2-(4,5-Dihydronaphtho[1,2-b]thiophen-2-yl)-5-(4-chlorophenyl)-1,3,4-oxadiazole: Contains a chlorine substituent instead of a methyl group.

    2-(4,5-Dihydronaphtho[1,2-b]thiophen-2-yl)-5-(4-nitrophenyl)-1,3,4-oxadiazole: Contains a nitro group instead of a methyl group.

Uniqueness

The presence of the methyl group on the phenyl ring in 2-(4,5-Dihydronaphtho[1,2-b]thiophen-2-yl)-5-(4-methylphenyl)-1,3,4-oxadiazole may influence its chemical reactivity, biological activity, and physical properties, making it unique compared to its analogs.

Properties

IUPAC Name

2-(4,5-dihydrobenzo[g][1]benzothiol-2-yl)-5-(4-methylphenyl)-1,3,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16N2OS/c1-13-6-8-15(9-7-13)20-22-23-21(24-20)18-12-16-11-10-14-4-2-3-5-17(14)19(16)25-18/h2-9,12H,10-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWZYJZMCCHEYDE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NN=C(O2)C3=CC4=C(S3)C5=CC=CC=C5CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601143952
Record name 2-(4,5-Dihydronaphtho[1,2-b]thien-2-yl)-5-(4-methylphenyl)-1,3,4-oxadiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601143952
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

478033-55-5
Record name 2-(4,5-Dihydronaphtho[1,2-b]thien-2-yl)-5-(4-methylphenyl)-1,3,4-oxadiazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=478033-55-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(4,5-Dihydronaphtho[1,2-b]thien-2-yl)-5-(4-methylphenyl)-1,3,4-oxadiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601143952
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-(4,5-Dihydronaphtho[1,2-b]thiophen-2-yl)-5-(4-methylphenyl)-1,3,4-oxadiazole
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2-(4,5-Dihydronaphtho[1,2-b]thiophen-2-yl)-5-(4-methylphenyl)-1,3,4-oxadiazole
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2-(4,5-Dihydronaphtho[1,2-b]thiophen-2-yl)-5-(4-methylphenyl)-1,3,4-oxadiazole
Reactant of Route 4
2-(4,5-Dihydronaphtho[1,2-b]thiophen-2-yl)-5-(4-methylphenyl)-1,3,4-oxadiazole
Reactant of Route 5
2-(4,5-Dihydronaphtho[1,2-b]thiophen-2-yl)-5-(4-methylphenyl)-1,3,4-oxadiazole
Reactant of Route 6
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2-(4,5-Dihydronaphtho[1,2-b]thiophen-2-yl)-5-(4-methylphenyl)-1,3,4-oxadiazole

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